![molecular formula C27H22O4 B11710088 3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol](/img/structure/B11710088.png)
3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol is a synthetic organic compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol typically involves the condensation of appropriate phenolic compounds with naphthopyran precursors. One common method includes the use of 4-methoxybenzaldehyde and 2-naphthol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthopyrans .
Applications De Recherche Scientifique
3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced color changes and their mechanisms.
Biology: The compound’s photochromic properties make it useful in biological imaging and as a molecular probe.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of smart materials, such as photochromic lenses and coatings.
Mécanisme D'action
The mechanism of action of 3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol involves the absorption of light, which induces a structural change in the molecule. This change typically involves the cleavage of a carbon-oxygen bond in the pyran ring, leading to the formation of an open-ring isomer. The open-ring form can revert to the closed-ring form in the absence of light, resulting in a reversible color change. This photochromic behavior is influenced by the specific substituents on the molecule and the surrounding environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-bis(4-methoxyphenyl)-3,13-dihydrobenzo[h]indeno[2,1-f]chromen-13-ol
- 3,3-bis(4-methoxyphenyl)benzo[f]chromen-6-ol
Uniqueness
3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol is unique due to its specific photochromic properties, which are influenced by the methoxy groups on the phenyl rings. These substituents enhance the compound’s ability to undergo reversible color changes, making it particularly useful in applications requiring rapid and distinct photochromic responses .
Propriétés
Formule moléculaire |
C27H22O4 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
3,3-bis(4-methoxyphenyl)benzo[f]chromen-5-ol |
InChI |
InChI=1S/C27H22O4/c1-29-21-11-7-19(8-12-21)27(20-9-13-22(30-2)14-10-20)16-15-24-23-6-4-3-5-18(23)17-25(28)26(24)31-27/h3-17,28H,1-2H3 |
Clé InChI |
JQBDTKJYSLDLSV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)O)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


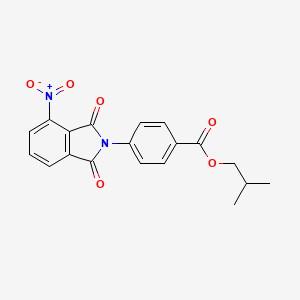
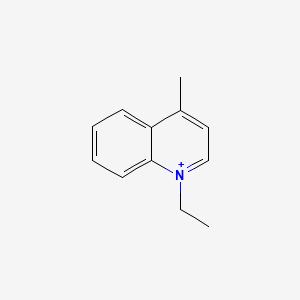
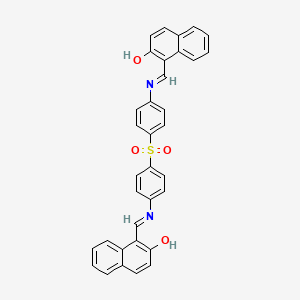
![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)
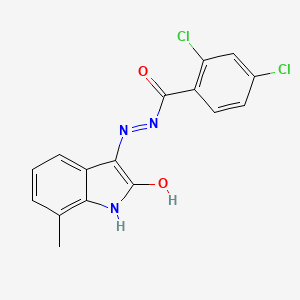
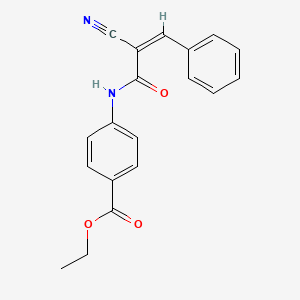
![N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide](/img/structure/B11710048.png)
![N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11710061.png)


![7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)
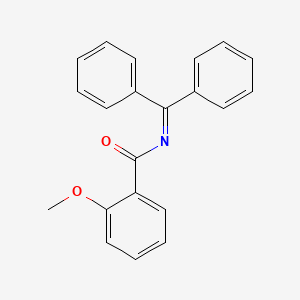
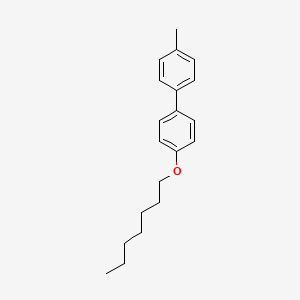
![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11710085.png)
